
4-Acetyl-2-fluoro-3-iodobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetyl-2-fluoro-3-iodobenzonitrile is an organic compound with the molecular formula C9H5FINO It is a derivative of benzonitrile, featuring an acetyl group at the 4-position, a fluorine atom at the 2-position, and an iodine atom at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-2-fluoro-3-iodobenzonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Another method involves the iodination of 4-acetyl-2-fluorobenzonitrile using iodine and a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents is optimized for cost-effectiveness and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-Acetyl-2-fluoro-3-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the acetyl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the acetyl group to an alcohol.
Major Products Formed
Substitution: Products include azido, thiocyano, or other substituted derivatives.
Oxidation: The major product is 4-carboxy-2-fluoro-3-iodobenzonitrile.
Reduction: The major product is 4-hydroxy-2-fluoro-3-iodobenzonitrile.
科学研究应用
4-Acetyl-2-fluoro-3-iodobenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Acetyl-2-fluoro-3-iodobenzonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets and interfering with their normal function. The pathways involved can vary but often include inhibition of enzymatic activity or blocking receptor-ligand interactions .
相似化合物的比较
Similar Compounds
2-Fluoro-4-iodobenzonitrile: Similar structure but lacks the acetyl group, making it less versatile in certain reactions.
3-Fluoro-4-iodobenzonitrile: Similar structure but with different substitution pattern, affecting its reactivity and applications.
4-Iodo-2-(trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of an acetyl group, leading to different chemical properties and uses.
Uniqueness
4-Acetyl-2-fluoro-3-iodobenzonitrile is unique due to the presence of both an acetyl group and a fluorine atom, which confer specific reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and biological activities, making it a valuable compound in research and industry.
属性
分子式 |
C9H5FINO |
|---|---|
分子量 |
289.04 g/mol |
IUPAC 名称 |
4-acetyl-2-fluoro-3-iodobenzonitrile |
InChI |
InChI=1S/C9H5FINO/c1-5(13)7-3-2-6(4-12)8(10)9(7)11/h2-3H,1H3 |
InChI 键 |
BZZXVBQGQFZLDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=C(C=C1)C#N)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



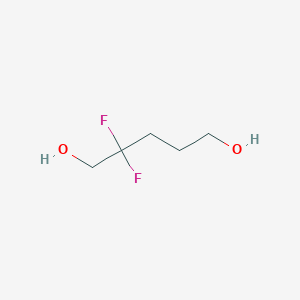
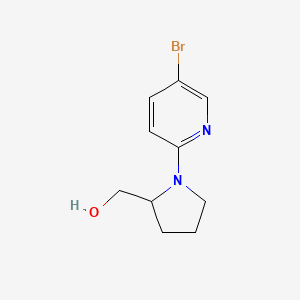
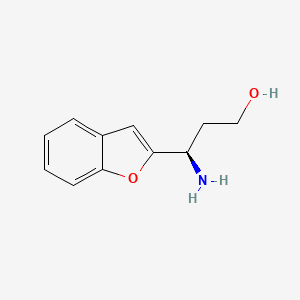

![6-Chloro-2-(difluoromethyl)benzo[b]thiophen-3-ol](/img/structure/B12974126.png)
![3-(5-(Imidazo[1,2-a]pyrimidine-2-carbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974129.png)
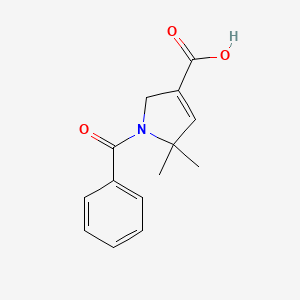

![2,3-Dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylic acid](/img/structure/B12974145.png)
![8,8-difluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine](/img/structure/B12974165.png)
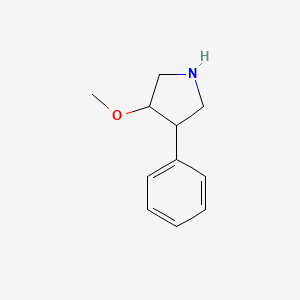
![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
![2,5-Dibromo-6-chlorobenzo[d]thiazole](/img/structure/B12974188.png)
